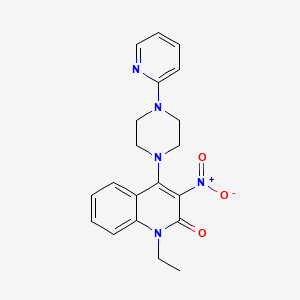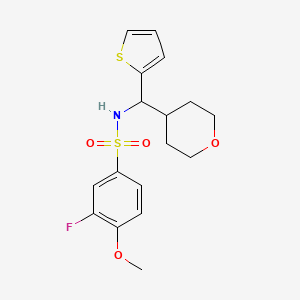
1-ethyl-3-nitro-4-(4-(pyridin-2-yl)piperazin-1-yl)quinolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-ethyl-3-nitro-4-(4-(pyridin-2-yl)piperazin-1-yl)quinolin-2(1H)-one" is a quinoline derivative, which is a class of compounds known for their diverse biological activities. Quinoline derivatives have been extensively studied due to their potential as antibacterial agents, among other pharmaceutical applications. The compound is structurally related to other quinoline derivatives that have been synthesized and evaluated for their biological activities, such as efflux pump inhibitors (EPIs) in bacteria and antibacterial agents .
Synthesis Analysis
The synthesis of quinoline derivatives often involves multi-step reactions starting from substituted nitroanilines or other related compounds. For instance, the synthesis of 4-[2-(alkylamino)ethylthio]pyrrolo[1,2-a]quinoxaline derivatives is described as a five or six-step process starting from various substituted nitroanilines . Similarly, the synthesis of 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-[(4-p-nitrobenzoyl)1-piperazinyl] quinoline-3-carboxylic acid and its analogues involves multiple steps, with the structures confirmed by IR, 1HNMR, and elemental analysis . These methods could provide insights into the possible synthetic routes for the compound , although the exact synthesis details for "1-ethyl-3-nitro-4-(4-(pyridin-2-yl)piperazin-1-yl)quinolin-2(1H)-one" are not provided in the data.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of a quinoline ring system, which can be further substituted with various functional groups. The molecular structure can significantly influence the biological activity of these compounds. For example, the title compound in one of the papers has two independent molecules with different conformations and dihedral angles between the rings, which could affect its interaction with biological targets . The presence of a piperazine ring, as seen in the compound of interest, is a common feature in quinoline derivatives that can adopt a chair conformation, influencing the overall molecular geometry .
Chemical Reactions Analysis
Quinoline derivatives can participate in various chemical reactions, primarily due to the reactivity of their functional groups. The nitro group, for instance, can undergo reduction reactions, while the piperazine moiety can engage in nucleophilic substitution reactions. The chemical reactivity of these compounds is crucial for their biological function as EPIs, where they can interact with bacterial efflux pumps and potentially inhibit their action, as seen in the derivatives evaluated for their EPI activity against Staphylococcus aureus .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. These properties are essential for the pharmacokinetic profile of the compounds, including their absorption, distribution, metabolism, and excretion (ADME) characteristics. The presence of substituents like methoxy groups or chlorinated derivatives can enhance the EPI activity of these compounds, indicating that modifications in the molecular structure can lead to changes in their physical and chemical properties, and consequently, their biological activity . However, specific physical and chemical properties for "1-ethyl-3-nitro-4-(4-(pyridin-2-yl)piperazin-1-yl)quinolin-2(1H)-one" are not detailed in the provided data.
Applications De Recherche Scientifique
Antimicrobial and Antifungal Activity
1-Ethyl-3-nitro-4-(4-(pyridin-2-yl)piperazin-1-yl)quinolin-2(1H)-one has shown potential in antimicrobial applications. Research indicates that derivatives of this compound, such as thiazolidinone derivatives, demonstrate significant antimicrobial activity against various bacteria and fungi. For example, these derivatives have been effective against bacteria like Staphylococcus aureus, Bacillus cereus, Escherichia coli, and Pseudomonas aeruginosa, and fungi such as Aspergillus niger and Candida albicans (Patel et al., 2012). Additionally, certain fluoroquinolone derivatives have shown promising results in antimicrobial evaluations, particularly against Candida albicans and Cryptococcus neoformans pathogens (Srinivasan et al., 2010).
Antiparasitic Activity
Compounds derived from 1-ethyl-3-nitro-4-(4-(pyridin-2-yl)piperazin-1-yl)quinolin-2(1H)-one have also shown potential in antiparasitic applications. Novel compounds synthesized from precursors with known antiparasitic activity have demonstrated potent activities against parasites like Entamoeba histolytica and Giardia intestinalis. These compounds have shown lethal activities at concentrations significantly lower than standard drugs like metronidazole, indicating their potential as antiparasitic agents (Saadeh et al., 2009).
Anti-Cancer Potential
Research on novel fluoroquinolones has suggested their potential in anti-cancer applications. Studies have demonstrated that certain derivatives exhibit in vivo activity against Mycobacterium tuberculosis H37Rv in animal models, suggesting their relevance in treating tuberculosis, a disease that can lead to cancer (Shindikar & Viswanathan, 2005). Furthermore, compounds such as ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate have exhibited significant anti-cancer activity against human gastric cancer cell lines, showcasing the therapeutic potential of these derivatives in cancer treatment (Liu et al., 2019).
Propriétés
IUPAC Name |
1-ethyl-3-nitro-4-(4-pyridin-2-ylpiperazin-1-yl)quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3/c1-2-24-16-8-4-3-7-15(16)18(19(20(24)26)25(27)28)23-13-11-22(12-14-23)17-9-5-6-10-21-17/h3-10H,2,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLXFOIIYLZXQLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])N3CCN(CC3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-3-nitro-4-(4-(pyridin-2-yl)piperazin-1-yl)quinolin-2(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(cyanomethyl)-N-cyclohexyl-1,5-dioxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B3016685.png)
![5,6-dimethyl-1-(3-methylbenzyl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3016687.png)
![4-[1-(2-Chloropyridine-4-carbonyl)piperidine-4-carbonyl]phenol](/img/structure/B3016692.png)
![1-(Chloroacetyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B3016693.png)

![1-{[1-(3,5-Dimethoxybenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B3016696.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethoxyquinazolin-4-amine](/img/structure/B3016697.png)




![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-(4-chloro-3-methylphenoxy)-N-methylacetamide](/img/structure/B3016706.png)

